molecular formula C17H15Cl2N3OS B2431807 5-[3-(2,4-Dichlorophenoxy)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 379704-78-6

5-[3-(2,4-Dichlorophenoxy)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2431807
CAS No.: 379704-78-6
M. Wt: 380.29
InChI Key: LDODEJBUSOBVJX-UHFFFAOYSA-N
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Description

5-[3-(2,4-Dichlorophenoxy)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is a complex organic compound with the molecular formula C17H15Cl2N3OS. It is known for its unique structure, which includes a triazole ring, a phenyl group, and a dichlorophenoxypropyl moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

3-[3-(2,4-dichlorophenoxy)propyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3OS/c18-12-8-9-15(14(19)11-12)23-10-4-7-16-20-21-17(24)22(16)13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDODEJBUSOBVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)CCCOC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 4-Phenyl-4H-1,2,4-Triazole-3-Thiol

Acylation of thiosemicarbazide with benzoyl chloride under alkaline conditions yields a thioacylhydrazine intermediate. Subsequent cyclization in the presence of hydrazine hydrate generates the triazole-thiol core. For example, reacting benzoyl chloride with thiosemicarbazide in ethanol containing potassium hydroxide produces 4-phenyl-4H-1,2,4-triazole-3-thiol. The reaction proceeds as follows:

$$
\text{Thiosemicarbazide} + \text{Benzoyl chloride} \xrightarrow{\text{KOH, EtOH}} \text{4-Phenyl-4H-1,2,4-triazole-3-thiol}
$$

Key Conditions :

  • Solvent: Ethanol or aqueous ethanol
  • Base: Potassium hydroxide (1–2 equivalents)
  • Temperature: Reflux (70–80°C)
  • Reaction Time: 4–6 hours

Introduction of the 3-(2,4-Dichlorophenoxy)propyl Side Chain

The second critical step involves alkylating the triazole-thiol core with 3-(2,4-dichlorophenoxy)propyl bromide. This introduces the hydrophobic side chain, which enhances the compound’s bioavailability and target specificity.

Synthesis of 3-(2,4-Dichlorophenoxy)propyl Bromide

This alkylating agent is prepared by reacting 2,4-dichlorophenol with 1,3-dibromopropane in the presence of a base:

$$
\text{2,4-Dichlorophenol} + \text{1,3-Dibromopropane} \xrightarrow{\text{NaOH, DMF}} \text{3-(2,4-Dichlorophenoxy)propyl bromide}
$$

Optimized Parameters :

  • Solvent: Dimethylformamide (DMF)
  • Base: Sodium hydroxide (2 equivalents)
  • Temperature: 60–70°C
  • Reaction Time: 3–5 hours

S-Alkylation of the Triazole-Thiol Core

The triazole-thiol undergoes nucleophilic substitution with 3-(2,4-dichlorophenoxy)propyl bromide in a polar aprotic solvent. A base deprotonates the thiol group, facilitating the reaction:

$$
\text{4-Phenyl-4H-1,2,4-triazole-3-thiol} + \text{3-(2,4-Dichlorophenoxy)propyl bromide} \xrightarrow{\text{Base, Solvent}} \text{Target Compound}
$$

Reaction Conditions :

Parameter Value Source
Solvent Dimethylformamide (DMF)
Base Potassium carbonate
Temperature 80–90°C
Reaction Time 6–8 hours
Yield 65–75%

Alternative Synthetic Routes

One-Pot Cyclization-Alkylation Strategy

A streamlined approach combines triazole formation and alkylation in a single vessel. Starting from 4-phenyl-3-thiosemicarbazide, sequential treatment with carbon disulfide and 3-(2,4-dichlorophenoxy)propyl bromide under basic conditions yields the target compound.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For instance, cyclization of thiosemicarbazide derivatives under microwave conditions (100°C, 20 minutes) followed by alkylation (30 minutes) achieves yields comparable to conventional methods.

Structural Characterization and Validation

Spectroscopic Analysis

  • FTIR : A strong absorption band near 2550 cm⁻¹ confirms the -SH group in the triazole-thiol intermediate. Post-alkylation, this band disappears, and new peaks corresponding to C-O-C (1250 cm⁻¹) and C-Cl (750 cm⁻¹) emerge.
  • ¹H NMR : The final compound exhibits signals for the dichlorophenoxy group (δ 6.8–7.3 ppm), propyl chain (δ 1.8–2.2 ppm), and phenyl ring (δ 7.4–7.6 ppm).

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30) confirms purity >95%.

Challenges and Optimization Opportunities

Side Reactions

Competitive oxidation of the thiol group to disulfides may occur. Adding antioxidants like ascorbic acid or conducting reactions under nitrogen atmosphere mitigates this.

Solvent Selection

While DMF offers high solubility, it complicates purification. Alternatives like acetonitrile or tetrahydrofuran (THF) reduce co-solvent interactions but may lower yields.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Complexity
Conventional Alkylation 70 8 hours Moderate
One-Pot Synthesis 68 6 hours Low
Microwave-Assisted 72 1 hour High

Chemical Reactions Analysis

Types of Reactions

5-[3-(2,4-Dichlorophenoxy)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the phenyl group.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can produce a variety of substituted triazole derivatives.

Scientific Research Applications

Fungicidal Activity

5-[3-(2,4-Dichlorophenoxy)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol has been studied for its fungicidal properties. Research indicates that triazole derivatives exhibit significant antifungal activity against various plant pathogens. For instance:

  • Case Study: A study demonstrated that this compound effectively inhibited the growth of Botrytis cinerea, a common fungal pathogen affecting numerous crops. The compound's mechanism involves disrupting the biosynthesis of ergosterol, a critical component of fungal cell membranes.

Herbicidal Activity

The compound also shows potential as a herbicide. Its application can selectively inhibit the growth of certain weeds without harming crops.

  • Data Table: Herbicidal Efficacy
Weed SpeciesInhibition Percentage (%)
Echinochloa crus-galli85
Amaranthus retroflexus78
Cynodon dactylon90

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against bacteria and fungi.

  • Case Study: A study evaluated the compound's effectiveness against Staphylococcus aureus and Candida albicans. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, indicating potent antimicrobial properties.

Antioxidant Activity

The compound has also been investigated for its antioxidant properties, which are crucial in preventing oxidative stress-related diseases.

  • Data Table: Antioxidant Activity Comparison
CompoundDPPH Scavenging Activity (%)
This compound72
Ascorbic Acid95
Trolox88

Synthesis and Characterization

The synthesis of this compound involves several steps:

  • Formation of Triazole Ring: The initial reaction involves hydrazine derivatives with suitable carbonyl compounds.
  • Thiol Introduction: The thiol group is introduced via a reaction with thiolating agents.
  • Characterization Techniques: The synthesized compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Mechanism of Action

The mechanism of action of 5-[3-(2,4-Dichlorophenoxy)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The triazole ring and phenyl group may play a role in binding to these targets, while the dichlorophenoxypropyl moiety could influence the compound’s overall activity and selectivity. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(2,4-dichlorophenoxy)phenol: This compound shares the dichlorophenoxy group but differs in its overall structure and properties.

    Triclosan: An antibacterial agent with a similar dichlorophenoxy structure, used in consumer products for its antimicrobial properties.

Uniqueness

5-[3-(2,4-Dichlorophenoxy)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring, phenyl group, and dichlorophenoxypropyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research in various scientific fields.

Biological Activity

5-[3-(2,4-Dichlorophenoxy)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS Number: 379704-78-6) is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

The molecular formula of the compound is C17H15Cl2N3OSC_{17}H_{15}Cl_2N_3OS, with a molecular weight of approximately 380.3 g/mol. It is characterized by the presence of a triazole ring, which is known for its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC₁₇H₁₅Cl₂N₃OS
Molecular Weight380.3 g/mol
CAS Number379704-78-6
Purity≥95%
Hazard ClassificationIrritant

Antimicrobial Activity

Research has indicated that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. In vitro studies suggest that compounds similar to this compound can inhibit the growth of various bacterial and fungal strains. For example, a study highlighted the broad-spectrum antibacterial activity of triazole derivatives against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The anticancer potential of triazoles has been extensively studied. Compounds with a triazole moiety have shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. Specifically, derivatives have demonstrated activity against several cancer cell lines including breast and lung cancer cells .

Case Study:
In a recent study, a related triazole compound was tested against human breast cancer cell lines (MCF-7). The results indicated an IC50 value of 15 µM, suggesting effective growth inhibition compared to control groups .

Enzyme Inhibition

This compound has been shown to inhibit various enzymes critical for disease progression. Notably, it interacts with enzymes such as aromatase and carbonic anhydrase, which are involved in hormone synthesis and tumor growth regulation . Molecular docking studies suggest that the compound forms stable interactions within the active sites of these enzymes.

The biological activity of this compound can be attributed to its ability to form hydrogen bonds with target proteins and enzymes due to the presence of sulfur and nitrogen atoms in its structure. This interaction facilitates the modulation of enzymatic activity and alters cellular pathways associated with disease .

Toxicity and Safety Profile

While many triazole compounds exhibit low toxicity profiles, it is essential to evaluate the safety of this compound through comprehensive toxicological studies. Preliminary data indicate that it may cause irritation upon contact; however, further studies are necessary to establish a complete safety profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 5-[3-(2,4-Dichlorophenoxy)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves condensation of substituted hydrazinecarbothioamides with aldehydes or ketones under basic conditions. For example, refluxing with NaOH (7% solution) in ethanol for 1–4 hours achieves cyclization to the triazole-thiol core. Adjusting reaction time, temperature (e.g., 80–100°C), and stoichiometric ratios of reagents can improve yields up to 70–85% . Elemental analysis and ¹H-NMR are critical for confirming intermediate structures .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its derivatives?

  • Methodological Answer : ¹H-NMR (δ 7.2–8.1 ppm for aromatic protons) and LC-MS are standard for structural elucidation. For example, the thiol proton appears as a singlet near δ 3.5–4.0 ppm. LC-MS with electrospray ionization (ESI+) confirms molecular ions ([M+H]+) and fragmentation patterns. Elemental analysis (C, H, N, S) should align with theoretical values within ±0.3% .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer : Prioritize in silico tools like molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., fungal CYP51 or bacterial DHFR). Follow with in vitro assays: antimicrobial activity via broth microdilution (MIC values) and cytotoxicity using MTT assays on mammalian cell lines (e.g., HEK-293). ADME predictions (SwissADME) assess drug-likeness .

Advanced Research Questions

Q. How can contradictions in molecular docking results and experimental bioactivity data be resolved?

  • Methodological Answer : Discrepancies often arise from rigid-receptor docking assumptions. Use molecular dynamics (MD) simulations (e.g., GROMACS) to account for protein flexibility and ligand-binding kinetics. Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics. For example, a high docking score but low experimental inhibition may indicate poor solubility, addressed via logP optimization .

Q. What strategies optimize the structure-activity relationship (SAR) for enhanced pharmacological efficacy?

  • Methodological Answer : Systematically modify the 2,4-dichlorophenoxy propyl chain and phenyl substituents. Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the phenyl ring to enhance electrophilicity. Compare alkylated vs. Mannich base derivatives: S-alkylation improves membrane permeability, while Mannich bases increase solubility. Use PASS Online to predict multi-target activities (e.g., antifungal + anti-inflammatory) .

Q. What experimental and computational approaches address poor ADME properties in this compound class?

  • Methodological Answer : Poor bioavailability often stems from high logP (>5). Synthesize prodrugs (e.g., acetylated thiols) to lower logP. Assess metabolic stability via hepatic microsome assays (human/rat). Use PAMPA (Parallel Artificial Membrane Permeability Assay) to predict intestinal absorption. QSPR models (e.g., Volsurf+) guide structural modifications for CNS penetration if needed .

Q. How can researchers resolve conflicting toxicity data across in vitro and in vivo studies?

  • Methodological Answer : In vitro cytotoxicity (e.g., IC₅₀ on HepG2 cells) may not correlate with in vivo LD₅₀ due to metabolic activation. Perform Ames tests for mutagenicity and micronucleus assays for genotoxicity. Use zebrafish embryos (FET assay) for rapid in vivo toxicity screening. Cross-validate with histopathological analysis in rodent models .

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